molecular formula C18H18N2O5 B11477080 N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B11477080
M. Wt: 342.3 g/mol
InChI Key: MCVLDUKGLLPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that features a benzoxazole ring substituted with a trimethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Starting Materials: 3,4,5-trimethoxyphenylacetic acid and 2-aminophenol.

    Formation of Benzoxazole Ring: The reaction between 3,4,5-trimethoxyphenylacetic acid and 2-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) leads to the formation of the benzoxazole ring.

    Acetylation: The resulting benzoxazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways: It can interfere with cellular processes like microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.

Uniqueness

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural features, such as the combination of a benzoxazole ring with a trimethoxyphenyl group and an acetamide moiety. This unique structure contributes to its distinct bioactivity profile and potential therapeutic applications.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C18H18N2O5/c1-10(21)19-12-5-6-14-13(9-12)20-18(25-14)11-7-15(22-2)17(24-4)16(8-11)23-3/h5-9H,1-4H3,(H,19,21)

InChI Key

MCVLDUKGLLPHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.